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Compound of Interest

2-Chloro-N-(3-methoxy-phenyl)-
Compound Name:

benzamide
CAS No.: 65382-87-8
Cat. No.: B3428164

Get Quote

Executive Summary

2-Chloro-N-(3-methoxy-phenyl)-benzamide is a lipophilic N-arylbenzamide derivative often
utilized as a scaffold in medicinal chemistry (e.g., kinase inhibitors, antitubercular agents).[1][2]
Its solubility profile is governed by the interplay between the lipophilic
chlorophenyl/methoxyphenyl rings and the polar amide linker.

While highly soluble in polar aprotic solvents (DMSO, DMF), it exhibits limited solubility in
aqueous media, necessitating specific solubilization strategies for biological applications. This
guide details the solvent compatibility matrix, dissolution protocols, and stability considerations.

Physicochemical Characterization

Understanding the molecular properties is the first step to predicting solvent behavior.
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Property

Value | Description

Impact on Solubility

Moderate molecular weight

Molecular Formula C14H12CINO2 (~261.7 g/mol ) facilitates
solubility in organic solvents.
High Lipophilicity. Indicates
LogP (Predicted) ~3.3-3.6 poor water solubility and high
affinity for octanol/lipids.
] Capable of donating H-bonds
H-Bond Donors 1 (Amide -NH)

to solvents like DMSO/Ethanol.

H-Bond Acceptors

2 (Amide -CO, Methoxy -O)

Accepts H-bonds from protic

solvents (Water, Alcohols).

pKa

Neutral (Non-ionizable)

Solubility is generally pH-
independent across the

physiological range (pH 1-8).

Solubility Profile & Solvent Compatibility Matrix

The following data categorizes solvents based on their ability to dissolve the compound at

ambient temperature (25°C).

Class A: Primary Solvents (High Solubility)

Usage: Preparation of stock solutions (>10 mM) for storage or assays.

o Dimethyl Sulfoxide (DMSO): Excellent. The dipole-dipole interactions disrupt the crystal

lattice effectively.

o Limit: >50 mg/mL (estimated).[3]

o Note: Hygroscopic; keep anhydrous to prevent precipitation over time.

e Dimethylformamide (DMF): Excellent. Similar mechanism to DMSO.

¢ Dimethylacetamide (DMACc): Excellent.
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Class B: Process Solvents (Moderate to High Solubility)

Usage: Synthesis workup, extraction, and chromatography.

Dichloromethane (DCM): Good. The chlorinated solvent interacts well with the chlorophenyl
ring.

Chloroform (CHCIs): Good. Often used for reaction monitoring and initial extraction.

Ethyl Acetate: Moderate to Good. Standard solvent for liquid-liquid extraction.

Acetone: Good. Useful for rapid evaporation/transfer.

Class C: Recrystallization Solvents (Temperature
Dependent)

Usage: Purification via thermal gradient.
o Ethanol (EtOH): Moderate at RT; High at boiling point.
o Protocol: Dissolve at reflux (~78°C) and cool slowly to 4°C to induce crystallization.

o Methanol (MeOH): Moderate. Similar profile to ethanol but higher polarity may reduce yield
slightly.

Class D: Anti-Solvents (Poor Solubility)

Usage: Precipitation and washing.

e Water: Insoluble (<0.1 mg/mL).

» Hexanes/Heptane: Poor. Used to wash the solid filter cake to remove non-polar impurities.

o Diethyl Ether: Low to Moderate. Often used to triturate the solid.

Visualization: Solvation Mechanism

The diagram below illustrates the interaction logic driving these solubility classifications.
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Figure 1: Mechanistic basis for solvent selection. Green arrows indicate optimal solvation

pathways.

Experimental Protocol: Precise Solubility
Determination

If your specific batch requires a certified solubility value (e.g., for GLP studies), follow this

"Shake-Flask" protocol coupled with UV-Vis quantification.

Reagents & Equipment

Target Compound (Solid, >98% purity).

Solvent of choice (e.g., PBS pH 7.4, 1-Octanol).

Orbital Shaker (Temp controlled at 25°C).

Syringe Filters (0.45 um PTFE for organics, PVDF for agueous).

UV-Vis Spectrophotometer (Scanning 200—400 nm).

Workflow
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Figure 2: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Step-by-Step Methodology

o Preparation: Weigh ~5 mg of compound into a 2 mL HPLC vial.

o Saturation: Add 1.0 mL of the target solvent. If the solid dissolves completely, add more until
a visible solid suspension remains (ensuring saturation).

¢ Equilibration: Cap the vial and shake at 25°C for 24 hours.
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« Filtration: Pass the suspension through a 0.45 um syringe filter to remove undissolved
particles. Critical: Discard the first 100 pL of filtrate to account for filter adsorption.

¢ Quantification:

o Construct a calibration curve using a DMSO stock solution diluted into the target solvent
(e.g., 1,5, 10, 50, 100 puMm).

o Measure Absorbance at A_max (typically ~250-280 nm for benzamides; scan to confirm).
o Calculate solubility (

) using the regression equation:

Solubilization Strategies for Biological Assays

For cell-based assays or enzymatic screens, the compound must be introduced into an
aqueous environment without precipitation.

The "DMSO Spike" Method:

o Make a Master Stock: Dissolve compound in 100% DMSO to 10 mM.
o Validation: Solution should be clear and colorless.

¢ Intermediate Dilution: Dilute the stock 1:10 or 1:100 in culture media immediately before use.
o Risk:[4] Rapid precipitation (crashing out) can occur upon contact with water.

» Mitigation:
o Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

o If precipitation occurs, use a co-solvent system: 5% DMSO + 5% Solutol HS-15 + 90%
Buffer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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